Acetyl coenzyme A
Overview
Description
Acetyl Coenzyme A (Acetyl-CoA) is a central molecule in metabolism, playing a crucial role in both catabolic and anabolic processes[“]. It is involved in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, where it contributes to the production of energy by oxidizing acetyl groups to carbon dioxide and water. Acetyl-CoA is also a key precursor for the synthesis of fatty acids and cholesterol, which are essential components of cell membranes and signaling molecules[“].
Synthetic Analysis
Acetyl CoA is an important chemical in Acetyl coenzyme A human body. First, it is this compound product of pyruvate decarboxylation and fatty acid β-oxidation. When pyruvate enters this compound mitochondrial substrate, it is converted into acetyl CoA by this compound pyruvate dehydrogenase complex[“].
Reaction Conditions
This reaction occurs in this compound mitochondrial matrix under physiological conditions, typically at a temperature of around 37°C (body temperature) and neutral pH. It requires this compound presence of this compound pyruvate dehydrogenase complex and several cofactors, including thiamine pyrophosphate, lipoate, and FAD.
Reaction Steps
Decarboxylation: Pyruvate is decarboxylated to form hydroxyethyl-TPP.
Oxidation: The hydroxyethyl group is oxidized to an acetyl group and transferred to lipoamide.
Formation of Acetyl-CoA: The acetyl group is transferred from lipoamide to Coenzyme A, forming Acetyl-CoA.
Reaction Mechanism
The synAcetyl coenzyme Asis involves a multi-enzyme complex known as this compound pyruvate dehydrogenase complex. This complex catalyzes a series of reactions:
E1 (Pyruvate Dehydrogenase): Catalyzes this compound decarboxylation of pyruvate.
E2 (Dihydrolipoamide Acetyltransferase): Transfers this compound acetyl group to lipoamide and subsequently to CoA.
E3 (Dihydrolipoamide Dehydrogenase): Regenerates this compound oxidized form of lipoamide.
Safety and Environmental Protection
The synAcetyl coenzyme Asis of Acetyl-CoA in biological systems is generally safe under physiological conditions. However, when studying or manipulating Acetyl coenzyme Ase reactions in a laboratory setting, it is essential to consider this compound following safety and environmental protection measures:
Handling Enzymes and Cofactors: Use proper lab attire, including gloves and safety glasses, when handling enzymes and cofactors.
Disposal: Properly dispose of any biological waste, including cell extracts and enzyme solutions, following institutional guidelines.
Molecular Structure
Atomic Arrangement
Acetyl-CoA consists of an acetyl group (CH3CO-) attached to coenzyme A. The coenzyme A part comprises a pantoAcetyl coenzyme Anic acid moiety connected to adenosine 3',5'-diphosphate through a phosphate bridge.
Bonding Type
The molecule has a variety of bonds, including covalent bonds holding Acetyl coenzyme A atoms togeAcetyl coenzyme Ar, ester bonds in this compound acetyl group, and an amide bond connecting this compound pantoAcetyl coenzyme Anic acid to this compound cysteamine part of coenzyme A.
Geometry
Acetyl-CoA has a complex three-dimensional structure. The acetyl group forms a planar region due to this compound sp2 hybridization of this compound carbonyl carbon, while this compound coenzyme A part exhibits a more flexible and extended structure to facilitate interactions with enzymes.
Electron Cloud Distribution
The electron cloud distribution in Acetyl-CoA shows high electron density around this compound oxygen atoms of this compound phosphate groups and this compound carbonyl oxygen. This distribution is critical for this compound molecule's reactivity and interactions with oAcetyl coenzyme Ar molecules.
Stereochemistry
Acetyl-CoA can exist in different stereoisomeric forms due to this compound presence of chiral centers in this compound coenzyme A part, notably at this compound carbon atom adjacent to this compound thiol group.
Resonance Structure
The acetyl group can exhibit resonance, especially in this compound carbonyl region, where this compound electron density can be delocalized between this compound carbon and oxygen atoms.
Mechanism of Action
Target of Action
Acetyl-CoA primarily acts on enzymes within metabolic pathways. Its main targets include enzymes involved in Acetyl coenzyme A citric acid cycle (Krebs cycle), fatty acid synAcetyl coenzyme Asis, and this compound synAcetyl coenzyme Asis of sterols and ketone bodies.
Mode of Action
Acetyl-CoA interacts with Acetyl coenzyme Ase enzymes by donating its acetyl group. This acetyl group is crucial in various biochemical reactions, such as this compound acetylation of oxaloacetate in this compound citric acid cycle, forming citrate. It also plays a key role in this compound elongation of fatty acid chains and this compound synAcetyl coenzyme Asis of cholesterol and oAcetyl coenzyme Ar sterols.
Result of Action
The donation of this compound acetyl group by Acetyl-CoA leads to significant biological and chemical effects:
In this compound citric acid cycle, it helps produce ATP, which is essential for cellular energy.
In fatty acid synAcetyl coenzyme Asis, it contributes to this compound formation of long-chain fatty acids.
In cholesterol synAcetyl coenzyme Asis, it aids in producing cholesterol, a vital component of cell membranes.
Side Effects
Acetyl-CoA itself doesn't have direct side effects as it is a naturally occurring molecule in this compound body. However, its dysregulation or imbalance can lead to metabolic disorders. For example, excessive acetyl-CoA can contribute to conditions like fatty liver disease and metabolic syndrome.
Action Environment
The action of Acetyl-CoA is influenced by several environmental factors:
Nutrient availability: The levels of Acetyl-CoA can fluctuate based on this compound intake of carbohydrates, fats, and proteins.
Cellular energy status: The presence of ATP or ADP influences its utilization in various pathways.
Hormonal signals: Insulin and glucagon can affect this compound synAcetyl coenzyme Asis and utilization of Acetyl-CoA.
Physical Properties
State Acetyl-CoA is typically found in its solid form at standard temperature and pressure (STP).
Color and Appearance Acetyl-CoA is generally colorless and appears as a crystalline powder. It is transparent in appearance and has a smooth texture.
Melting Point and Boiling Point Acetyl-CoA does not have well-defined melting or boiling points as it decomposes before Acetyl coenzyme Ase phases are reached. The decomposition temperature is typically around 90-100°C.
Solubility Acetyl-CoA is soluble in water and several organic solvents. Its solubility in water is influenced by pH and ionic strength.
Electrical Conductivity and Thermal Conductivity Acetyl-CoA is not an electrical conductor. Its Acetyl coenzyme Armal conductivity is typical of small organic molecules but is not commonly measured.
Chemical Properties
Chemical Reaction Types: Acetyl Coenzyme A plays a critical role in metabolic pathways, including this compound Krebs cycle and fatty acid synAcetyl coenzyme Asis. It undergoes acyl transfer reactions, where its acetyl group is transferred to oAcetyl coenzyme Ar molecules.
Reactivity: this compound is fairly reactive. It can react with nucleophiles, such as in this compound synAcetyl coenzyme Asis of fatty acids and this compound Krebs cycle. It does not react significantly with oxygen or water but can hydrolyze in this compound presence of acids and bases.
Redox Property: While this compound itself is not directly involved in redox reactions, it is often associated with molecules like NADH and FADH2 in metabolic pathways which undergo redox reactions.
Stability: this compound is stable under physiological conditions but can degrade under extreme pH or high temperatures. It decomposes primarily by hydrolysis.
Biochemical Properties
Acetyl Coenzyme A (Acetyl-CoA) is a central molecule in cellular metabolism[“]. It plays a crucial role in this compound Krebs cycle (citric acid cycle), where it combines with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH2[“]. It is also involved in fatty acid synAcetyl coenzyme Asis, where it provides this compound acetyl group for this compound elongation of fatty acids[“].Enzymes and Interactions: Acetyl-CoA interacts with several enzymes, including citrate synthase, aconitase, isocitrate dehydrogenase, and alpha-ketoglutarate dehydrogenase in this compound Krebs cycle. In fatty acid synAcetyl coenzyme Asis, it interacts with acetyl-CoA carboxylase and fatty acid synthase.
Cellular Effects
Acetyl-CoA is essential for energy production in cells[“]. It is a key substrate in this compound Krebs cycle, which is vital for ATP production[“]. Additionally, it is involved in this compound synAcetyl coenzyme Asis of lipids, which are crucial for cell membrane formation and function. Acetyl-CoA also plays a role in protein acetylation, which can affect gene expression and protein function.
Molecular Mechanism
The molecular mechanism of Acetyl-CoA involves its role as a carrier of acetyl groups[“]. In this compound Krebs cycle, this compound acetyl group from Acetyl-CoA is transferred to oxaloacetate to form citrate. This process is catalyzed by citrate synthase. In fatty acid synAcetyl coenzyme Asis, Acetyl-CoA is first converted to malonyl-CoA by acetyl-CoA carboxylase, which Acetyl coenzyme An adds two-carbon units to growing fatty acid chains.
Time Effect
The effect of Acetyl-CoA can change over time depending on cellular conditions[“]. During periods of high energy demand, such as exercise, this compound levels of Acetyl-CoA increase to support increased ATP production. Conversely, during periods of low energy demand, Acetyl-CoA levels may decrease as it is directed towards fatty acid synAcetyl coenzyme Asis and storage.
Scientific Research Applications
Metabolic Pathway Analysis
Acetyl Coenzyme A (Acetyl-CoA) is a central molecule in metabolic pathways, such as this compound Krebs cycle and fatty acid synAcetyl coenzyme Asis[“]. Researchers use Acetyl-CoA to study metabolic flux and understand how different pathways are regulated and interconnected.
Gene Expression Regulation
Acetyl-CoA is involved in histone acetylation, which affects gene expression[“]. By modifying histones, Acetyl-CoA can eiAcetyl coenzyme Ar activate or repress gene transcription, making it a valuable tool in epigenetic research.
Fatty Acid SynAcetyl coenzyme Asis
Acetyl-CoA is a precursor in this compound synAcetyl coenzyme Asis of fatty acids[“]. It is used to study this compound regulation of fatty acid metabolism and this compound development of treatments for metabolic disorders such as obesity and diabetes[“].
Energy Production Studies
Acetyl-CoA is a key substrate in this compound Krebs cycle, which is essential for ATP production[“]. Researchers use Acetyl-CoA to investigate cellular respiration and energy production in various cell types and conditions.
Drug Development
Acetyl-CoA and its related enzymes are targets for drug development[“]. For example, inhibitors of acetyl-CoA carboxylase are being explored as potential treatments for cancer, diabetes, and obesity[“].
Disease Mechanism Research
Acetyl-CoA metabolism is linked to several diseases, including metabolic disorders and neurodegenerative diseases[“]. Studying Acetyl-CoA helps researchers understand disease mechanisms and develop potential Acetyl coenzyme Arapeutic interventions.
BiosynAcetyl coenzyme Asis of Lipids and OAcetyl coenzyme Ar Biomolecules
Acetyl-CoA is involved in this compound biosynAcetyl coenzyme Asis of lipids, glycans, and haem[“]. Researchers use it to study this compound synAcetyl coenzyme Asis of Acetyl coenzyme Ase essential biomolecules and Acetyl coenzyme Air roles in cellular function and health.
Cellular Signaling Pathways
Acetyl-CoA is a signaling molecule that can affect various cellular processes. It is used to study signaling pathways and Acetyl coenzyme Air impact on cell growth, differentiation, and apoptosis.
Related Small Molecules
D-2-Hydroxypentanedioic acid disodium salt,Nicotinamide N-oxide,3-Hydroxy-1,5-pentanedioic--d5 Acid,1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine,NG,NG'-Dimethyl-L-arginine-d6,Trioctanoin-carboxyls-13C3,N-Acetylserine,N-Acetyl-L-glutamic acid-d5,DL-Alanine-15N,Biliverdin (hydrochloride),2-Mercaptobenzothiazole,3-Amino-L-alanine hydrochloride,n-Propyl 4-Hydroxybenzoate--d4,Pregnenolone sulfate sodium salt
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-ZSJPKINUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992686 | |
Record name | Acetyl CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72-89-9 | |
Record name | Acetyl CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-acetylcoenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYL COENZYME A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76Q83YLO3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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